molecular formula C25H29N3O2 B6555808 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline CAS No. 1040652-95-6

4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline

Cat. No.: B6555808
CAS No.: 1040652-95-6
M. Wt: 403.5 g/mol
InChI Key: DUDVLHBEKGDKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Piperazine Derivatization: The 4-ethylpiperazine-1-carbonyl group is introduced via nucleophilic substitution, where the piperazine ring is reacted with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methylphenyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the piperazine moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products include 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-formylphenyl)quinoline.

    Reduction: Products include 4-ethoxy-6-(4-ethylpiperazine-1-hydroxycarbonyl)-2-(4-methylphenyl)quinoline.

    Substitution: Products include halogenated derivatives like 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-chloromethylphenyl)quinoline.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its quinoline core is a common motif in many drugs, and modifications to its structure can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. The piperazine moiety can enhance the compound’s binding affinity to its targets, increasing its overall potency.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-6-(4-methylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline
  • 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-chlorophenyl)quinoline
  • 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methoxyphenyl)quinoline

Uniqueness

Compared to similar compounds, 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline is unique due to the specific combination of its functional groups. The ethoxy group at the 4-position and the 4-methylphenyl group at the 2-position confer distinct electronic and steric properties, influencing its reactivity and biological activity. The presence of the 4-ethylpiperazine-1-carbonyl group further enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-4-27-12-14-28(15-13-27)25(29)20-10-11-22-21(16-20)24(30-5-2)17-23(26-22)19-8-6-18(3)7-9-19/h6-11,16-17H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDVLHBEKGDKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(C=C3OCC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.